![molecular formula C8H5BrO2Se2 B4324157 methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate](/img/structure/B4324157.png)
methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate
描述
Methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate is a complex organoselenium compound It belongs to the class of selenophenes, which are heterocyclic compounds containing selenium atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate typically involves the selenobromination of thienylpropargyl alcohols. This reaction is conducted using cyclohexene as an additive, either at room temperature or at 0°C, depending on the desired regioisomer . The process involves the formation of selenopheno[2,3-b]selenophene rings through a cyclization reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
化学反应分析
Types of Reactions: Methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to replace the bromine atom.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted selenophenes depending on the nucleophile used.
科学研究应用
Methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organoselenium compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
作用机制
The mechanism of action of methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate involves its interaction with various molecular targets. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress pathways. This redox activity can modulate the activity of enzymes and proteins involved in oxidative stress responses, potentially leading to therapeutic effects.
相似化合物的比较
Selenopheno[3,2-b]selenophene derivatives: These compounds have a similar structure but differ in the position of the selenium atoms.
Benzoselenophenes: These compounds contain a benzene ring fused to a selenophene ring.
Uniqueness: Methyl 4-bromoselenopheno[2,3-b]selenophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and selenium atoms. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
methyl 3-bromoselenopheno[2,3-b]selenophene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2Se2/c1-11-7(10)6-2-4-5(9)3-12-8(4)13-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGSJYNICYRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C([Se]1)[Se]C=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2Se2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-AMINO-5-[(4-PYRIDINYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B4324075.png)
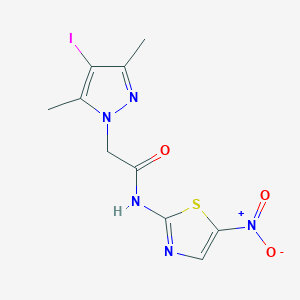
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4324090.png)
![1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE](/img/structure/B4324096.png)
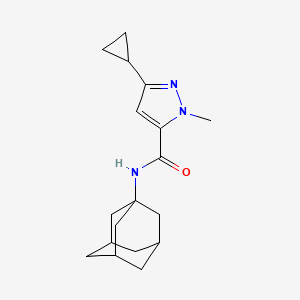
![N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4324108.png)
![3-cyclopropyl-1-methyl-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B4324111.png)
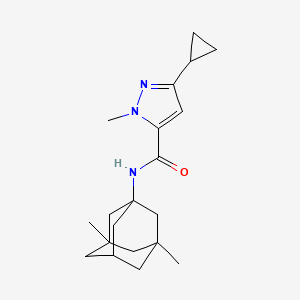

![2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-(cyclopropylsulfamoyl)benzamide](/img/structure/B4324135.png)
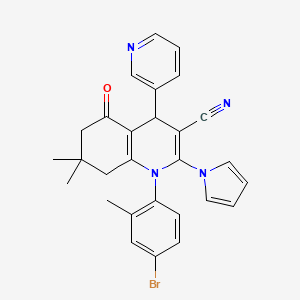
![9-methyl-6-phenyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B4324151.png)
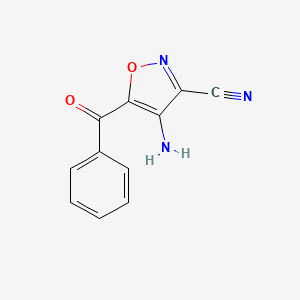
![methyl 6'-amino-5-bromo-5'-cyano-2'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4324170.png)
